(-)-alpha-Tocopherol

Description

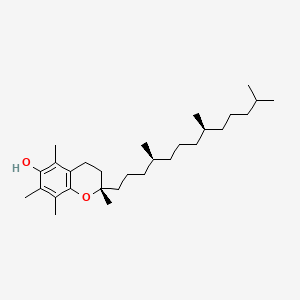

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-97-2 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Stereochemistry of Alpha Tocopherol

Biosynthetic Pathways in Photosynthetic Organisms (Plants, Algae, Cyanobacteria)

The synthesis of (-)-alpha-tocopherol (B120609) in plants, algae, and cyanobacteria is a complex process that occurs within the plastids. ukrbiochemjournal.orgresearchgate.netfrontiersin.org It involves the convergence of two major metabolic pathways to provide the necessary precursors for the tocopherol core structure. researchgate.netnih.gov

Shikimate Pathway Precursors (Homogentisate)

The aromatic head of the tocopherol molecule, a chromanol ring, is derived from homogentisate (B1232598) (HGA). frontiersin.orguni-muenchen.decapes.gov.br HGA is synthesized in the cytoplasm via the shikimate pathway from the precursor 4-hydroxyphenylpyruvate (HPP). mdpi.commdpi.comnih.gov The conversion of HPP to HGA is catalyzed by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comuni-muenchen.denih.gov While HGA synthesis can occur in the cytoplasm, it is then transported into the plastid for the subsequent steps of tocopherol synthesis. mdpi.com

Methylerythritol Phosphate (B84403) (MEP) Pathway Precursors (Phytyl Diphosphate)

The lipophilic side chain of tocopherol is a phytyl tail, which is derived from phytyl diphosphate (B83284) (PDP). researchgate.netnih.govmdpi.com PDP is produced in the plastids through the methylerythritol phosphate (MEP) pathway. mdpi.commdpi.comoup.com This pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as initial substrates to produce the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These are then used to form geranylgeranyl diphosphate (GGDP), which is subsequently reduced to PDP by the enzyme geranylgeranyl reductase (GGR). mdpi.comportlandpress.com Additionally, a phytol (B49457) recycling pathway from chlorophyll (B73375) degradation can also contribute to the PDP pool for tocopherol synthesis. mdpi.comportlandpress.comfrontiersin.org

Tocopherol Core Pathway Enzymes and Intermediates

The committed step in tocopherol biosynthesis is the condensation of HGA and PDP, a reaction catalyzed by the enzyme homogentisate phytyltransferase (HPT), also known as VTE2. mdpi.comfrontiersin.orgfrontiersin.org This reaction forms 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.orgmdpi.com

From MPBQ, the pathway can proceed through two branches:

MPBQ can be methylated by MPBQ methyltransferase (MPBQ-MT or VTE3) to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). mdpi.comfrontiersin.orgnih.gov

Tocopherol cyclase (TC or VTE1) then catalyzes the cyclization of DMPBQ to form γ-tocopherol. mdpi.comfrontiersin.orgnih.gov

Alternatively, tocopherol cyclase (VTE1) can directly cyclize MPBQ to form δ-tocopherol. frontiersin.org The final step in the synthesis of α-tocopherol is the methylation of γ-tocopherol by γ-tocopherol methyltransferase (γ-TMT or VTE4). mdpi.comfrontiersin.orgmdpi.com This enzyme can also convert δ-tocopherol to β-tocopherol. frontiersin.orgfrontiersin.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene Name(s) | Function |

| p-Hydroxyphenylpyruvate Dioxygenase | HPPD | Converts 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). mdpi.comuni-muenchen.denih.gov |

| Homogentisate Phytyltransferase | HPT, VTE2 | Condenses HGA and phytyl diphosphate (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). mdpi.comfrontiersin.orgfrontiersin.org |

| MPBQ Methyltransferase | MPBQ-MT, VTE3 | Methylates MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). mdpi.comfrontiersin.orgnih.gov |

| Tocopherol Cyclase | TC, VTE1 | Cyclizes DMPBQ to γ-tocopherol and MPBQ to δ-tocopherol. mdpi.comfrontiersin.orgnih.gov |

| γ-Tocopherol Methyltransferase | γ-TMT, VTE4 | Methylates γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol. mdpi.comfrontiersin.orgmdpi.com |

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of tocopherols (B72186) is a tightly regulated process, with control exerted at the level of gene expression. nih.govd-nb.info Studies have shown that the expression of genes encoding key enzymes in the pathway, such as HPPD, HPT, and the methyltransferases, is subject to complex regulatory control. mdpi.comresearchgate.net The genes involved in tocopherol biosynthesis are often referred to as VTE (Vitamin E) genes. frontiersin.org For instance, the genes encoding HPT, MPBQ-MT, TC, and γ-TMT are designated as VTE2, VTE3, VTE1, and VTE4, respectively. frontiersin.orgnih.gov

Research in various plant species, including Arabidopsis and tomato, has revealed that the transcript levels of these genes are correlated with tocopherol accumulation. nih.govnih.gov For example, overexpression of the VTE4 gene (γ-TMT) in Arabidopsis seeds led to a nearly complete conversion of γ-tocopherol to α-tocopherol. mdpi.com Similarly, overexpression of HPT (VTE2) has been shown to be a limiting step in tocopherol synthesis in Arabidopsis. frontiersin.orgfrontiersin.org Furthermore, there is evidence of co-regulation of genes within the tocopherol pathway and with upstream pathways, suggesting a coordinated transcriptional control network. nih.govfrontiersin.org

Stereoisomeric Specificity and Biopotency in Biological Systems

Naturally occurring this compound is a single stereoisomer with an RRR configuration at the three chiral centers (2, 4', and 8') of the molecule. nih.govsemanticscholar.org In contrast, synthetic alpha-tocopherol (B171835), often labeled as dl-alpha-tocopherol, is an equal mixture of eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS). chiro.orgwikipedia.orgchiro.org

The stereochemistry of alpha-tocopherol is critical for its biological activity, or biopotency. semanticscholar.org The human body preferentially recognizes and utilizes the natural RRR form. chiro.org This selectivity is primarily due to the action of the hepatic alpha-tocopherol transfer protein (α-TTP), which has a higher affinity for RRR-α-tocopherol and facilitates its incorporation into lipoproteins for distribution throughout the body. semanticscholar.orgrsc.org

While the accepted biopotency ratio of natural (RRR) to synthetic (all-rac) alpha-tocopherol has traditionally been 1.36:1 based on rat fetal resorption tests, more recent studies suggest this ratio may be higher in humans, potentially closer to 2:1. nih.govadmanimalnutrition.comnih.gov The 2R-stereoisomers (RRR, RRS, RSR, RSS) are generally more biologically active than their 2S counterparts. semanticscholar.orgmdpi.com

Table 2: Relative Biopotency of alpha-Tocopherol Stereoisomers

| Stereoisomer | Relative Biopotency (%) |

| RRR | 100 |

| RRS | 90 |

| RSR | 57 |

| RSS | 73 |

| SRR | 31 |

| SRS | 37 |

| SSR | 21 |

| SSS | 60 |

| Source: Data compiled from various studies. mdpi.com |

Evolutionary Aspects of Tocopherol Synthesis and Function

The ability to synthesize tocopherols is found exclusively in photosynthetic organisms, including plants, algae, and some cyanobacteria. ukrbiochemjournal.orgnih.govukrbiochemjournal.org This distribution suggests that the tocopherol biosynthetic pathway evolved in cyanobacteria, likely as a mechanism to protect the photosynthetic apparatus from oxidative damage caused by reactive oxygen species generated during photosynthesis. nih.govnih.gov

The tocopherol biosynthetic enzymes in plants are encoded by nuclear genes, and it is presumed that these genes were acquired through endosymbiosis from the cyanobacterial ancestor of plastids. nih.gov The localization of tocopherol synthesis and accumulation within the plastids further supports this cyanobacterial origin. frontiersin.orgnih.gov The conservation of this pathway throughout the evolution of oxygenic photosynthetic organisms underscores the critical functions of tocopherols in these life forms. nih.gov While the primary role is often cited as an antioxidant, evidence also points to non-antioxidant functions, including a regulatory role in photosynthesis and macronutrient homeostasis in cyanobacteria. nih.gov

Metabolic Transformations and Catabolism of Alpha Tocopherol

Hepatic Metabolism and Preferential Retention Mechanisms

While various forms of vitamin E are absorbed from the diet, the human body demonstrates a distinct preference for retaining (-)-alpha-tocopherol (B120609). fao.orgnih.gov This selectivity is not observed during intestinal absorption, where all tocopherols (B72186) are taken up similarly and incorporated into chylomicrons for transport to the liver. oregonstate.eduresearchgate.netcambridge.org The primary site of discrimination is the liver, which employs a sophisticated mechanism to sort and distribute the different forms of vitamin E. researchgate.netmdpi.comdrugbank.com

The key protein in this process is the hepatic alpha-tocopherol (B171835) transfer protein (α-TTP). oregonstate.edunih.gov This cytosolic protein, encoded by the TTPA gene, specifically binds to this compound with high affinity and facilitates its incorporation into nascent very-low-density lipoproteins (VLDL). cambridge.orgmdpi.comnih.govmdpi.com Once secreted from the liver into the bloodstream, these VLDL particles deliver this compound to extrahepatic tissues. oregonstate.edumdpi.com The affinity of α-TTP is highest for the natural RRR-α-tocopherol stereoisomer, while other tocopherols (beta, gamma, delta) and synthetic stereoisomers are bound with significantly lower affinity. nih.govwikipedia.org

This preferential binding and secretion by α-TTP effectively protects this compound from rapid catabolism, leading to its accumulation in plasma and tissues compared to other vitamin E forms. mdpi.comchiro.org Forms of vitamin E that are not selected by α-TTP are directed towards metabolic pathways for degradation and subsequent excretion. oregonstate.eduresearchgate.netrsc.orgresearchgate.net Genetic defects in the TTPA gene lead to a condition known as Ataxia with Vitamin E Deficiency (AVED), characterized by severely low plasma and tissue levels of alpha-tocopherol and progressive neurological symptoms, underscoring the critical role of α-TTP in vitamin E homeostasis. nih.govpnas.orguniprot.org

| Protein | Function | Primary Location |

|---|---|---|

| alpha-Tocopherol Transfer Protein (α-TTP) | Binds this compound with high specificity and facilitates its incorporation into VLDL for secretion from the liver. | Hepatocyte Cytosol |

| Cytochrome P450 4F2 (CYP4F2) | Catalyzes the initial ω-hydroxylation step in the catabolism of tocopherols. Shows lower activity towards α-tocopherol compared to other forms. | Hepatocyte Endoplasmic Reticulum |

Side-Chain Degradation Pathways

Tocopherols not selected for transport by α-TTP, as well as excess this compound, undergo catabolism primarily in the liver. researchgate.netmdpi.com This process does not alter the chromanol ring but focuses on shortening the lipophilic phytyl side chain to produce water-soluble metabolites for excretion. mdpi.com The degradation pathway is a multi-step process involving initial oxidation followed by sequential cleavage of carbon units.

The catabolic cascade begins with an ω-hydroxylation reaction at the terminal methyl group of the phytyl tail. rsc.org This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes, predominantly CYP4F2 and to a lesser extent, CYP3A4. drugbank.commdpi.comrsc.org This reaction forms the 13'-hydroxy-alpha-tocopherol (α-13'-OH). mdpi.com Subsequent oxidation of the alcohol to a carboxylic acid yields 13'-carboxy-alpha-tocopherol (α-13'-COOH). nih.gov

Following the initial oxidation, the shortened side chain undergoes a process analogous to fatty acid β-oxidation. nih.gov The carboxylated molecule is activated to an acyl-CoA ester and then enters a cycle of oxidation that sequentially removes two- or three-carbon units. nih.gov Evidence suggests that the initial cycles of β-oxidation occur in peroxisomes, while the final steps are localized to mitochondria. mdpi.comnih.gov This series of reactions progressively shortens the side chain, leading to the formation of various intermediate-chain metabolites before yielding the final short-chain products. mdpi.comnih.gov

Formation and Biological Relevance of Metabolites (e.g., Carboxyethyl Hydroxychromans)

The end product of the side-chain degradation pathway for this compound is 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly known as alpha-carboxyethyl hydroxychroman (α-CEHC). mdpi.comwikipedia.orgrsc.org This water-soluble metabolite is excreted in the urine. researchgate.netchiro.org The formation and excretion of α-CEHC increase with higher intakes of this compound, suggesting that this pathway is a key mechanism for eliminating excess vitamin E. rsc.org Consequently, urinary α-CEHC has been investigated as a potential biomarker for assessing adequate or surplus vitamin E status. rsc.orgnih.gov

In addition to the short-chain end products, the long-chain metabolites (LCMs) formed during the initial stages of catabolism, such as α-13'-OH and α-13'-COOH, have been detected in circulation. mdpi.com Emerging research suggests that these LCMs are not merely intermediates destined for degradation but may possess biological activity of their own, potentially being more potent regulators of gene expression than this compound itself. mdpi.com While much of the research on the bioactivity of CEHCs has focused on the gamma-tocopherol (B30145) metabolite (γ-CEHC), which has demonstrated anti-inflammatory and natriuretic properties, the specific functions of α-CEHC are still under investigation. researchgate.nettandfonline.comnih.gov It has been shown, along with γ-CEHC, to suppress cyclin D1 expression and inhibit prostate cancer cell proliferation in vitro. tandfonline.com The ongoing study of the "vitamin E metabolome" continues to reveal the complex roles these molecules play beyond simple excretion. nih.gov

| Metabolite | Abbreviation | Description | Biological Relevance |

|---|---|---|---|

| 13'-Hydroxy-alpha-tocopherol | α-13'-OH | Long-chain metabolite; product of initial ω-hydroxylation. | Biologically active intermediate; potential regulator of gene expression. mdpi.com |

| 13'-Carboxy-alpha-tocopherol | α-13'-COOH | Long-chain metabolite; product of the oxidation of α-13'-OH. | Biologically active intermediate; potential regulator of gene expression. mdpi.com |

| alpha-Carboxymethylbutyl hydroxychroman | α-CMBHC | Intermediate-chain metabolite. | Precursor to the final metabolite, α-CEHC. nih.gov |

| alpha-Carboxyethyl hydroxychroman | α-CEHC | Final water-soluble end-product of side-chain degradation. | Excreted in urine; potential biomarker of α-tocopherol status. rsc.orgnih.gov May have anti-proliferative effects. tandfonline.com |

Cellular and Molecular Mechanisms of Action

Antioxidant Mechanisms at the Molecular Level

(-)-alpha-Tocopherol (B120609) is widely recognized for its role as a potent fat-soluble antioxidant. oregonstate.edu Its primary function in this capacity is to protect cell membranes from the damaging effects of free radicals, particularly by inhibiting lipid peroxidation. oregonstate.edunews-medical.net This is accomplished through a series of chemical reactions that effectively neutralize reactive oxygen species (ROS).

Free Radical Scavenging and Lipid Peroxidation Inhibition in Membranes

The fundamental antioxidant action of this compound lies in its ability to act as a chain-breaking antioxidant within biological membranes. oregonstate.eduresearchgate.net Polyunsaturated fatty acids, which are integral components of membrane lipids, are particularly vulnerable to attack by free radicals, leading to a cascade of reactions known as lipid peroxidation. researchgate.netcirad.fr This process can compromise membrane integrity and function.

This compound is uniquely structured to intercept lipid peroxyl radicals (LOO•), the key propagators of the lipid peroxidation chain reaction. oregonstate.edunih.gov The mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group on its chroman ring to the peroxyl radical. nih.govmedcraveonline.com This reaction converts the highly reactive peroxyl radical into a more stable lipid hydroperoxide (LOOH) and, in the process, this compound itself becomes an α-tocopheroxyl radical (α-TO•). jst.go.jpdrugbank.com This radical is significantly less reactive than the initial peroxyl radical, thus effectively breaking the chain of lipid peroxidation. medcraveonline.comdrugbank.com

The α-tocopheroxyl radical can then undergo several pathways: it can be reduced back to this compound by other antioxidants, react with another radical to form non-reactive products, or be further oxidized. drugbank.com Research has shown that this compound is significantly more reactive towards peroxyl radicals than the polyunsaturated fatty acids themselves, making it a highly efficient protector of membrane lipids. news-medical.net

Studies on various membrane systems have confirmed the efficacy of this compound in preventing lipid peroxidation. For instance, in porcine intestinal brush-border membranes, this compound demonstrated a concentration-dependent inhibition of lipid peroxidation. nih.gov Similarly, in liver microsomes from vitamin E-deficient rats, the incorporation of this compound reduced the production of lipid peroxides and preserved the content of polyunsaturated fatty acids like arachidonic acid. jst.go.jpnih.gov The inhibitory effect is primarily attributed to its direct antioxidant activity rather than an indirect effect on membrane stabilization. jst.go.jpnih.gov

Table 1: Key Reactions in the Antioxidant Mechanism of this compound This table is interactive and can be sorted by clicking on the column headers.

| Reactants | Products | Reaction Type | Significance |

|---|---|---|---|

| This compound (α-TOH) + Lipid Peroxyl Radical (LOO•) | α-Tocopheroxyl Radical (α-TO•) + Lipid Hydroperoxide (LOOH) | Free Radical Scavenging | Breaks the chain of lipid peroxidation. oregonstate.edunih.gov |

| α-Tocopheroxyl Radical (α-TO•) + Vitamin C (Ascorbate) | This compound (α-TOH) + Ascorbyl Radical | Regeneration | Restores the antioxidant capacity of this compound. oregonstate.eduahajournals.org |

| α-Tocopheroxyl Radical (α-TO•) + α-Tocopheroxyl Radical (α-TO•) | Non-reactive dimers/products | Termination | Removes radicals from the system. drugbank.com |

| α-Tocopheroxyl Radical (α-TO•) + Lipid Peroxyl Radical (LOO•) | 8a-(lipid-dioxy)-α-tocopherones | Adduct Formation | Further neutralizes radicals, products can be hydrolyzed to α-tocopherylquinone. jst.go.jp |

Regeneration and Interaction with Other Antioxidants (e.g., Vitamin C)

A critical aspect of the antioxidant defense system is the ability to regenerate primary antioxidants after they have been oxidized. Once this compound donates a hydrogen atom and becomes the α-tocopheroxyl radical, its antioxidant capacity is temporarily lost. news-medical.net However, it can be efficiently regenerated back to its active, reduced form by other antioxidants, most notably vitamin C (ascorbic acid). oregonstate.edunews-medical.netahajournals.org

Evidence from human studies underscores the importance of this interaction. For example, in smokers, who experience high levels of oxidative stress, vitamin C supplementation has been shown to slow down the depletion of plasma this compound, likely by facilitating its regeneration. oregonstate.edu Similarly, a study in adults with cystic fibrosis, a condition associated with oxidative distress, found that vitamin C supplementation significantly slowed the rate of plasma this compound decline, suggesting that vitamin C recycles α-tocopherol and augments its concentrations. mdpi.com This regeneration mechanism ensures that a sufficient pool of active this compound is maintained within membranes to continuously combat lipid peroxidation. ahajournals.org

Non-Antioxidant Molecular Functions and Signaling Pathways

Beyond its well-established role as a lipid-soluble antioxidant, this compound is involved in the regulation of various cellular signaling pathways and gene expression, functions that are often independent of its radical-scavenging ability. nih.govmdpi.com These non-antioxidant activities highlight the compound's multifaceted role in cellular homeostasis.

Modulation of Protein Kinase C (PKC) Activity

One of the most studied non-antioxidant functions of this compound is its ability to inhibit Protein Kinase C (PKC) activity. ahajournals.orgtaylorfrancis.com PKC is a family of enzymes crucial for signal transduction pathways that control cell proliferation, differentiation, and other cellular processes. taylorfrancis.com

Research has shown that this compound can specifically inhibit PKC activity in various cell types, including smooth muscle cells. taylorfrancis.comcambridge.org This inhibition is not a direct interaction with the enzyme but is rather achieved through a more complex mechanism. nih.gov Studies suggest that this compound leads to the dephosphorylation of PKC, which in turn inhibits its activity. nih.gov This effect appears to be specific to the α-isoform of PKC. nih.gov The inhibitory action is not shared by other tocopherols (B72186) like β-tocopherol, despite similar antioxidant properties, indicating a mechanism independent of free radical scavenging. cambridge.orgnih.gov The activation of another enzyme, a protein phosphatase, is thought to be responsible for the dephosphorylation and subsequent deactivation of PKCα. nih.gov

Regulation of Phosphatidylinositol 3-Kinase (PI3K) Signaling

This compound also influences the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway, which is vital for cell growth, survival, and metabolism. researchgate.netnih.gov Studies have demonstrated that this compound can activate the PI3K/Akt pathway, contributing to its protective effects in certain cell types. For instance, in cultured cortical neurons, this compound was found to protect against oxidative stress-induced cell death by activating the PI3K pathway, an effect that was blocked by PI3K inhibitors. nih.gov

In other contexts, such as in mast cells involved in allergic responses, this compound has been shown to suppress the PI3K-PKB (also known as Akt) pathway. elsevier.esall-imm.com This suppression leads to the downregulation of downstream targets like mTOR and GSK3β, suggesting a mechanism for the anti-inflammatory and anti-allergic properties of this compound. elsevier.esall-imm.com Furthermore, research on prostate cancer cells suggests that tocopherol-associated protein (TAP) may mediate the anti-proliferative effects of vitamin E by down-regulating the PI3K/Akt signaling pathway. nih.gov These findings indicate that the regulatory role of this compound on PI3K signaling is context- and cell-type-dependent.

Influence on Protein Phosphatases (e.g., PP2A)

Emerging evidence indicates that this compound can modulate the activity of protein phosphatases, particularly Protein Phosphatase 2A (PP2A). nih.govahajournals.org PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating numerous cellular processes by dephosphorylating a wide range of proteins, including components of signaling cascades. spandidos-publications.com

It has been proposed that the inhibition of PKC by this compound is linked to the activation of PP2A. cambridge.orgnih.gov In vitro studies have shown that this compound can activate PP2A, which may then be responsible for the dephosphorylation and deactivation of PKCα. nih.govjpionline.org This suggests a hierarchical regulatory mechanism where this compound's primary effect is on the phosphatase, which then acts on the kinase. The activation of PP2A by this compound represents a significant non-antioxidant mechanism through which it can exert control over cellular signaling and function. nih.gov

Table 2: Non-Antioxidant Molecular Targets of this compound This table is interactive and can be sorted by clicking on the column headers.

| Molecular Target | Effect of this compound | Downstream Consequence | Cell Type/Context |

|---|---|---|---|

| Protein Kinase C (PKC) | Inhibition (specifically PKCα) | Reduced cell proliferation | Smooth muscle cells. taylorfrancis.comcambridge.org |

| Phosphatidylinositol 3-Kinase (PI3K) | Activation | Enhanced neuronal survival | Cultured cortical neurons. nih.gov |

| Phosphatidylinositol 3-Kinase (PI3K) | Suppression | Reduced inflammatory response | Mast cells. elsevier.esall-imm.com |

| Protein Phosphatase 2A (PP2A) | Activation | Dephosphorylation and inhibition of PKCα | Smooth muscle cells. nih.govnih.gov |

Interactions with Nuclear Receptors (e.g., Pregnane (B1235032) X Receptor, Retinoid X Receptor)

This compound, a form of Vitamin E, has been shown to interact with nuclear receptors, thereby influencing gene expression. A key interaction is with the Pregnane X Receptor (PXR), a nuclear receptor primarily known for regulating the metabolism of xenobiotics and endogenous compounds. nih.govresearchgate.net Studies have demonstrated that various forms of Vitamin E, including alpha-tocopherol (B171835), can activate gene expression through PXR. nih.govresearchgate.net This activation is concentration-dependent and specific. nih.gov For instance, in HepG2 cells transfected with human PXR, alpha-tocopherol was found to induce the activity of a reporter gene linked to PXR responsive elements. nih.gov While alpha-tocotrienol (B192550) and gamma-tocotrienol (B1674612) showed stronger induction, alpha-tocopherol still exhibited a notable effect. nih.gov

The interaction with PXR suggests a potential mechanism by which this compound could influence the metabolism of various drugs and lipophilic compounds, as PXR regulates the expression of cytochrome P450 (CYP) enzymes, such as CYP3A4. nih.govresearchgate.net Some research indicates that alpha-tocopherol acts as a partial agonist of PXR. researchgate.net

Furthermore, there is evidence for the direct involvement of the PXR/Retinoid X Receptor (RXR) heterodimer in tocopherol-dependent gene regulation. nih.govsonar.chresearchgate.net The Retinoid X Receptor is a crucial partner for many nuclear receptors, and its interaction with PXR is essential for the transcriptional regulation of target genes. researchgate.net The activation of the PXR/RXR complex by tocopherols can initiate the transcription of genes involved in their own metabolism. researchgate.net While the direct binding and activation of RXR by this compound alone is less clearly defined, its role as a heterodimeric partner for PXR in mediating tocopherol's effects on gene expression is recognized. nih.govsonar.ch Interactions between alpha-tocopherol and retinoid compounds have been shown to be important in processes like liver regeneration. nih.gov

| Nuclear Receptor | Interaction with this compound | Downstream Effect |

| Pregnane X Receptor (PXR) | Acts as a ligand and activator. nih.govresearchgate.netmdpi.com | Upregulates the expression of genes involved in xenobiotic and tocopherol metabolism, such as CYP3A4. nih.govresearchgate.net |

| Retinoid X Receptor (RXR) | Involved as a heterodimeric partner with PXR in tocopherol-dependent gene regulation. nih.govsonar.chresearchgate.net | Facilitates the transcriptional activity of PXR upon ligand binding. researchgate.net |

Impact on Gene Expression and Transcriptional Regulation (mRNA and miRNA)

This compound exerts a significant influence on the expression of a wide array of genes at both the messenger RNA (mRNA) and microRNA (miRNA) levels. nih.govnih.govresearchgate.net This regulation extends beyond its antioxidant function and points to its role as a signaling molecule that can modulate fundamental cellular processes. nih.govresearchgate.net The genes regulated by tocopherols can be functionally categorized into several groups. nih.govsonar.ch

Regulation of mRNA Expression:

Research has identified numerous genes whose expression is either up-regulated or down-regulated by alpha-tocopherol. nih.govsonar.ch

Genes Involved in Tocopherol Uptake and Degradation: The expression of alpha-tocopherol transfer protein (α-TTP) and cytochrome P450 (CYP3A) is up-regulated by tocopherols. nih.govsonar.ch

Genes Associated with Lipid Uptake and Atherosclerosis: Alpha-tocopherol down-regulates the expression of the scavenger receptor CD36, which may contribute to its anti-atherogenic properties. researchgate.net Other genes in this category include SR-BI and SR-AI/II. nih.govsonar.ch

Genes Modulating Extracellular Proteins: The expression of tropomyosin, collagen(alpha1), MMP-1, MMP-19, and connective tissue growth factor (CTGF) is affected by tocopherols. nih.govsonar.ch

Genes Related to Inflammation and Cell Adhesion: Alpha-tocopherol can down-regulate the expression of E-selectin, ICAM-1, and integrins. nih.govsonar.ch

Genes in Cell Signaling and Cell Cycle Regulation: This group includes PPAR-gamma, cyclin D1, cyclin E, Bcl2-L1, p27, and CD95 (Apo-1/Fas ligand). nih.govsonar.ch The expression of p27 and Bcl2 appears to be up-regulated by tocopherols, while cyclin D1 and cyclin E are down-regulated. nih.govsonar.ch

Regulation of microRNA (miRNA) Expression:

This compound also regulates gene expression at the post-transcriptional level by modulating the expression of miRNAs. nih.govresearchgate.net miRNAs are small non-coding RNAs that can inhibit the translation of target mRNAs. nih.gov Studies in rodent models have shown that vitamin E status can affect the expression of specific miRNAs. For example, vitamin E deficiency led to decreased levels of miR-122 and miR-125b in the liver. nih.govcambridge.org These miRNAs are implicated in lipid metabolism, inflammation, and cancer progression. nih.govcambridge.org Conversely, supplementation with alpha-tocopherol in patients with non-alcoholic fatty liver disease has been shown to downregulate the expression of several circulating miRNAs, including miR-122, miR-21, miR-34a, and miR-375, which are associated with hepatic steatosis, inflammation, and apoptosis. nih.gov

| Gene/miRNA | Effect of this compound | Associated Function |

| mRNA | ||

| α-TTP | Up-regulation nih.govsonar.ch | Tocopherol transport |

| CYP3A4 | Up-regulation nih.govsonar.ch | Tocopherol metabolism |

| CD36 | Down-regulation researchgate.net | Lipid uptake, atherosclerosis |

| Cyclin D1 | Down-regulation nih.govsonar.ch | Cell cycle progression |

| p27 | Up-regulation nih.govsonar.ch | Cell cycle inhibition |

| miRNA | ||

| miR-122 | Down-regulation (in NAFLD) nih.gov / Up-regulation (from deficiency) nih.govcambridge.org | Lipid metabolism |

| miR-125b | Up-regulation (from deficiency) nih.govcambridge.org | Inflammation, cancer progression |

| miR-34a | Down-regulation (in NAFLD) nih.gov | Apoptosis |

Modulation of Membrane Microdomains and Dipole Potential

This compound, due to its lipophilic nature, readily incorporates into biological membranes where it can influence the organization of lipids and modulate the biophysical properties of the membrane. exeter.ac.uknih.gov One of the key non-antioxidant mechanisms of alpha-tocopherol involves its ability to modulate membrane microdomains, such as lipid rafts, and the membrane dipole potential. exeter.ac.uknih.govuwindsor.ca

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cell signaling proteins. exeter.ac.ukmdpi.com Alpha-tocopherol has been shown to influence these domains. exeter.ac.ukuwindsor.ca It has been hypothesized that alpha-tocopherol can disrupt cholesterol-rich domains, leading to a decrease in lipid packing density. uwindsor.ca This effect can, in turn, modulate the function of proteins residing within these rafts. exeter.ac.uknih.gov For instance, alpha-tocopherol has been suggested to inhibit the raft-mediated effects of 7-ketocholesterol. exeter.ac.uk

A significant consequence of the interaction of this compound with the membrane is the alteration of the membrane dipole potential (MDP). exeter.ac.uknih.gov The MDP is an electrical potential within the hydrophobic core of the membrane that can influence the conformation and function of membrane-associated proteins. exeter.ac.uk Studies using fluorescent probes have demonstrated that both alpha-tocopherol and its non-antioxidant analog, alpha-tocopherol succinate, can decrease the dipole potential of model membranes and cell membranes. exeter.ac.uknih.gov This reduction in MDP has been linked to the modulation of the activity of membrane proteins like the multi-drug efflux pump P-glycoprotein (P-gp), suggesting a mechanism by which alpha-tocopherol could influence drug transport and efficacy. nih.govnih.gov The effect of alpha-tocopherol on the dipole potential is opposite to that of cholesterol, which tends to increase the MDP. nih.gov

| Membrane Property | Effect of this compound | Proposed Mechanism |

| Membrane Microdomains (Lipid Rafts) | Modulates and potentially disrupts cholesterol-rich domains. exeter.ac.ukuwindsor.ca | Intercalates into the lipid bilayer, altering lipid packing and organization. uwindsor.ca |

| Membrane Dipole Potential (MDP) | Decreases the dipole potential. exeter.ac.uknih.gov | Alters the arrangement of lipid headgroups and water molecules at the membrane interface. exeter.ac.uk |

Influence on Cellular Proliferation and Apoptosis Mechanisms

This compound has been shown to exert significant effects on cellular proliferation and apoptosis, with outcomes that can be cell-type specific and dependent on the form of vitamin E used. tandfonline.comnih.govcambridge.org

Cellular Proliferation:

Physiologically relevant concentrations of this compound have been found to inhibit the proliferation of certain cell types, notably vascular smooth muscle cells. nih.govpnas.org This inhibitory effect is specific to alpha-tocopherol and is not observed with some other forms of vitamin E or related compounds like Trolox. nih.gov The primary mechanism underlying this anti-proliferative effect is the inhibition of protein kinase C (PKC) activity. nih.govpnas.org Alpha-tocopherol appears to prevent the translocation and activation of cytosolic PKC, thereby interfering with the signal transduction pathways that regulate cell growth. nih.gov This action is independent of its antioxidant properties. pnas.org In other cell types, such as human-induced pluripotent stem cell-derived neural progenitors, alpha-tocopherol has been shown to increase proliferation, indicating a cell-context-dependent role.

Apoptosis Mechanisms:

The role of this compound in apoptosis (programmed cell death) is complex. While it is often considered an anti-apoptotic agent, primarily due to its ability to scavenge free radicals that can trigger apoptosis, some of its derivatives are potent inducers of apoptosis. tandfonline.com For example, alpha-tocopheryl succinate, a redox-silent analog, can induce apoptosis in malignant cell lines while sparing normal cells. tandfonline.com

This compound itself has been shown to modulate apoptotic pathways. In some contexts, it can protect against apoptosis. For example, it can attenuate haloperidol-induced apoptosis by reducing the expression of p53 and the pro-apoptotic protein Bax, while increasing the anti-apoptotic proteins Bcl-2/Bcl-xL. nih.gov It has also been shown to ameliorate aristolochic acid-induced renal tubular epithelial cell death by attenuating oxidative stress and the activation of caspase-3, a key executioner caspase in apoptosis. spandidos-publications.com

Conversely, other forms of vitamin E and their analogs have been shown to induce apoptosis through pathways involving the upregulation of the TGF-beta receptor II and the Fas (CD95) signaling pathway, leading to the activation of c-Jun N-terminal kinase (JNK)-mediated apoptosis. nih.gov

| Cellular Process | Effect of this compound | Key Molecular Mechanisms |

| Cellular Proliferation | Inhibition (e.g., in vascular smooth muscle cells). nih.govpnas.org | Inhibition of Protein Kinase C (PKC) activation. nih.govpnas.org |

| Stimulation (e.g., in neural progenitor cells). | Activation of PI3-kinase and Src-kinase pathways. | |

| Apoptosis | Anti-apoptotic (in some models). nih.govspandidos-publications.com | Attenuation of p53 and Bax expression, inhibition of caspase-3 activation. nih.govspandidos-publications.com |

| Pro-apoptotic (primarily analogs like α-TOS). tandfonline.comnih.gov | Activation of TGF-beta and Fas signaling pathways, JNK activation. nih.gov |

Transport, Trafficking, and Subcellular Localization

Role of Tocopherol Transfer Proteins (TTPs) in Preferential Transport

The selective retention and distribution of (-)-alpha-tocopherol (B120609), the most biologically active form of vitamin E, are primarily orchestrated by a class of proteins known as tocopherol transfer proteins (TTPs). nih.govnih.govresearchgate.net These proteins exhibit a remarkable specificity for this compound, playing a pivotal role in maintaining its levels throughout the body. nih.govnih.govresearchgate.net While there are eight naturally occurring homologues of vitamin E, specific mechanisms favor the accumulation of this compound, a process mediated in part by these specialized binding proteins. nih.govnih.gov

Hepatic alpha-Tocopherol (B171835) Transfer Protein (α-TTP) and VLDL Incorporation

The liver is the central organ for regulating the body's vitamin E status, and the hepatic alpha-tocopherol transfer protein (α-TTP) is the key player in this process. researchgate.netrsc.orgmdpi.com This 30 kDa cytosolic protein, predominantly expressed in hepatocytes, is responsible for the preferential incorporation of this compound into nascent very low-density lipoproteins (VLDL). nih.govresearchgate.netpnas.org After dietary vitamin E is absorbed and delivered to the liver via chylomicron remnants, α-TTP selectively binds to this compound over other vitamin E forms. nih.govresearchgate.netpnas.organnualreviews.org This selective binding facilitates its secretion from the liver into the bloodstream, thereby maintaining plasma this compound concentrations. nih.gov

Genetic defects in the gene encoding α-TTP lead to a condition known as ataxia with vitamin E deficiency (AVED), characterized by severe vitamin E deficiency and progressive neurodegeneration. nih.govrsc.orgnih.gov This underscores the critical role of α-TTP in systemic this compound transport. While initial theories suggested a direct coupling of α-TTP-mediated transport with VLDL secretion through the Golgi apparatus, some studies indicate that the secretion of this compound may occur via a novel, non-Golgi-mediated pathway that could be linked to cellular cholesterol transport. pnas.organnualreviews.org The intracellular localization of α-TTP is dynamic and responsive to the presence of this compound; in its absence, α-TTP is found in perinuclear vesicles, and upon binding the vitamin, it translocates to the plasma membrane for secretion. nih.govkeio.ac.jp

Intracellular Tocopherol-Binding Proteins and Distribution

While α-TTP is primarily a hepatic protein, the widespread distribution of this compound in various tissues suggests the involvement of other intracellular binding proteins. nih.govresearchgate.net A 14.2 to 15 kDa tocopherol-binding protein (TBP) has been identified in the cytosol of various tissues, including the heart and liver. nih.govresearchgate.net This smaller TBP specifically binds this compound and is thought to be responsible for its intracellular distribution, transporting it to sites where it is most needed, such as the membranes of mitochondria and the endoplasmic reticulum. nih.govresearchgate.net Unlike the 30 kDa α-TTP, which is unique to the liver, this 15 kDa TBP is present in all major tissues. nih.gov In plants, a protein homologous to the human α-TTP, named SlTBP, has been found in tomatoes and is involved in tocopherol transport within plant cells. oup.com

Cellular Uptake and Efflux Mechanisms

The entry and exit of this compound from cells are complex processes involving several membrane proteins, many of which are also involved in cholesterol transport. nih.govoup.com The main proteins implicated in the transport of tocopherol include scavenger receptor class B type I (SR-BI), CD36, and ATP-binding cassette (ABC) transporters. oup.commdpi.com

Scavenger Receptor B Type I (SR-BI): This receptor, known for its role in high-density lipoprotein (HDL) cholesterol uptake, also facilitates the efficient transfer of this compound from HDL to cells. mdpi.comnih.gov SR-BI is a bidirectional transporter and is involved in both the uptake of dietary vitamin E and its transport from the basolateral side of enterocytes to the blood. mdpi.com Studies in SR-BI-deficient mice have shown abnormal this compound metabolism, highlighting the receptor's importance in transferring the vitamin to specific tissues. nih.gov

ABC Transporters: These transporters are primarily involved in the efflux of lipids from cells. frontiersin.org Specifically, ABCA1 has been implicated in the efflux of this compound. nih.gov After α-TTP delivers this compound to the inner leaflet of the plasma membrane, ABCA1 is thought to facilitate its transfer to an external acceptor like nascent VLDL or HDL. researchgate.net

LDL Receptors: Low-density lipoprotein (LDL) receptors also contribute to the cellular uptake of this compound, as it is transported within LDL particles. pnas.orgnih.gov The endocytosis of LDL delivers both cholesterol and this compound to the cell. pnas.orgfrontiersin.org

The table below summarizes the key proteins involved in the cellular transport of this compound.

| Protein | Function | Location |

| α-TTP | Preferential binding and secretion of this compound | Liver (cytosol) |

| TBP (15 kDa) | Intracellular distribution of this compound | Various tissues (cytosol) |

| SR-BI | Cellular uptake of this compound from HDL | Various cells, enterocytes |

| ABCA1 | Cellular efflux of this compound | Various cells |

| LDL Receptor | Cellular uptake of this compound from LDL | Various cells |

Subcellular Localization and Partitioning in Biological Membranes

Once inside the cell, this compound, being a lipophilic molecule, partitions into cellular membranes. nih.govtandfonline.com Its distribution is not uniform, with some subcellular membranes showing a particular enrichment. For instance, Golgi membranes and lysosomes have been found to have significantly higher concentrations of this compound compared to other subcellular membranes. caldic.com In the brain, nuclear membranes have been observed to have higher concentrations of the vitamin compared to mitochondrial membranes in certain regions. mdpi.com The orientation of this compound within the phospholipid bilayer is such that its long axis is parallel to the lipid hydrocarbon chains, allowing it to rotate and diffuse laterally. nih.gov

Association with Lipid Rafts and Other Membrane Domains

The lateral organization of lipids and proteins into microdomains, such as lipid rafts, plays a crucial role in various cellular processes. nih.govnsf.gov There is a hypothesis that this compound may not be randomly distributed within the membrane but may partition into specific domains. nih.gov Some research suggests that this compound might associate with domains enriched in polyunsaturated phospholipids, which are particularly susceptible to oxidation. nih.gov This would concentrate the antioxidant where it is most needed. However, other studies using model membranes have found that this compound does not significantly perturb lipid phase behavior or abolish lipid domains, even at high concentrations. nih.govnsf.govnist.govosti.gov These findings have led to the proposal that this compound may act as a "line active" agent at the boundaries of these domains. nih.govnist.govosti.gov

Influence on Membrane Fluidity and Stability

This compound has been shown to influence the physical properties of biological membranes, including their fluidity and stability. mdpi.com It can decrease membrane fluidity, an effect that appears to be specific to the alpha-isomer. mdpi.comnih.gov This stabilizing effect is thought to arise from van der Waals interactions between the methyl groups on the chromanol ring of this compound and the membrane phospholipids. mdpi.com In membranes perturbed by the presence of unsaturated fatty acids, this compound is particularly effective at decreasing fluidity. nih.gov However, the effect of this compound on membrane fluidity can be complex and may depend on the specific phospholipid composition of the membrane. mdpi.comnih.gov

Furthermore, this compound contributes to membrane stability by forming complexes with lipid hydrolysis products like free fatty acids and lysophospholipids, which can otherwise destabilize the bilayer structure. tandfonline.com This complex formation helps to preserve the integrity of the membrane. tandfonline.com While some early studies suggested a destabilizing effect leading to cell fusion, a larger body of evidence points towards a stabilizing role for this compound in biological membranes. tandfonline.com

The table below provides a summary of the research findings on the influence of this compound on membrane properties.

| Membrane Property | Effect of this compound | Key Research Findings |

| Fluidity | Decreases fluidity, particularly in perturbed membranes. | The effect is more pronounced for the alpha-isomer and depends on the fatty acid composition of the membrane. mdpi.comnih.govnih.gov |

| Stability | Increases stability by complexing with destabilizing lipid molecules. | Forms complexes with free fatty acids and lysophospholipids, preserving membrane integrity. tandfonline.com |

| Domain Association | May partition into specific lipid domains or act at domain boundaries. | Does not abolish lipid rafts in model systems; proposed to be "line active". nih.govnih.govnist.govosti.gov |

Comparative Studies with Other Tocopherols and Tocotrienols

Differential Biological Activities and Mechanistic Comparisons

While all eight forms of vitamin E, including four tocopherols (B72186) and four tocotrienols, exhibit antioxidant properties, their biological activities and mechanisms of action differ significantly. cambridge.orgnih.gov (-)-alpha-Tocopherol (B120609), the most abundant form of vitamin E in the body, is specifically selected and retained due to the action of the hepatic alpha-tocopherol (B171835) transfer protein (α-TTP). cambridge.orgnih.gov This selective retention is a primary reason for its high biological activity.

In terms of specific functions, this compound is particularly involved in the regulation of gene expression and cellular signaling pathways. cambridge.orgnih.govtandfonline.com For instance, it can inhibit protein kinase C (PKC) activity, which in turn affects the proliferation of smooth muscle cells and the production of superoxide (B77818) radicals by immune cells. mdpi.com In contrast, other vitamin E forms have demonstrated distinct biological roles. Gamma-tocopherol (B30145), for example, is more effective at trapping reactive nitrogen species, a function not observed with alpha-tocopherol. tandfonline.com Research also suggests that gamma-tocopherol and its metabolites may inhibit cyclooxygenase activity in certain cells. tandfonline.com

Tocotrienols, on the other hand, have shown potent neuroprotective and anti-cancer properties that are often distinct from those of tocopherols. nih.govcaymanchem.com For example, at nanomolar concentrations, alpha-tocotrienol (B192550) has been found to prevent neurodegeneration, a potency not matched by alpha-tocopherol. nih.gov Tocotrienols have also been implicated in the induction of apoptosis and the inhibition of angiogenesis in tumor cells. caymanchem.commdpi.com These differences in biological activity highlight that the various forms of vitamin E are not functionally redundant. nih.gov

The mechanisms underlying these differential activities are complex and involve interactions with various cellular components, including enzymes, structural proteins, and transcription factors. mdpi.com For instance, different vitamin E isomers can modulate the activity of transcription factors such as the pregnane (B1235032) X receptor (PXR) and peroxisome proliferator-activated receptors (PPARs). mdpi.comcambridge.org Tocotrienols have shown a higher in vitro activity in activating PXR-driven gene expression compared to tocopherols. cambridge.org However, these in vitro findings may not always translate directly to in vivo effects due to differences in metabolism and bioavailability. tandfonline.com

Table 1: Comparison of Biological Activities

| Feature | This compound | gamma-Tocopherol | Tocotrienols |

|---|---|---|---|

| Primary Biological Role | Fertility, gene regulation cambridge.orgtandfonline.com | Anti-inflammatory, cancer prevention cambridge.orgnih.gov | Neuroprotection, anti-cancer, cholesterol-lowering nih.govcaymanchem.com |

| Gene Regulation | High activity, inhibits PKC cambridge.orgmdpi.com | Inhibits cyclooxygenase tandfonline.com | Affects pathways in tumorigenesis caymanchem.com |

| Neuroprotection | Less potent | Limited data | Highly potent (especially alpha-tocotrienol) nih.govcaymanchem.com |

| Reactive Species Scavenging | Effective against reactive oxygen species | Effective against reactive nitrogen species tandfonline.com | Potent antioxidant activity nih.gov |

Comparative Antioxidant Potencies and Membrane Interactions

The antioxidant capabilities of vitamin E isomers are a cornerstone of their function, though their potencies and interactions within cellular membranes vary. While tocopherols are generally considered effective antioxidants, some studies suggest that tocotrienols possess superior antioxidant activity. mdpi.comnih.gov This enhanced potency of tocotrienols is often attributed to their unsaturated side chain, which allows for more efficient penetration and better distribution within the saturated fatty layers of cell membranes, such as those in the brain and liver. nih.gov

The order of antioxidant activity among tocopherols is generally reported as α > β > γ > δ. skinident.world However, some research indicates that γ-tocopherol has a higher reactivity against reactive nitrogen species compared to α-tocopherol. tandfonline.com In vitro studies comparing the radical-scavenging abilities have shown that tocotrienols can be more potent than their corresponding tocopherol counterparts. caldic.com For example, α-tocotrienol has been reported to have a significantly higher antioxidant activity than α-tocopherol in certain experimental systems. caldic.com

The interaction with cellular membranes also differs between tocopherols and tocotrienols. The unsaturated tail of tocotrienols is thought to allow for a more uniform distribution within the lipid bilayer and a more efficient interaction with lipid peroxyl radicals. nih.gov In contrast, the saturated phytyl tail of tocopherols may lead to a different localization and mobility within the membrane. skinident.world Studies have shown that while both tocopherols and tocotrienols can increase the rigidity of the membrane interior, tocopherols have a more significant effect. caldic.com However, tocotrienols are more readily transferred between membranes and incorporated into them. caldic.com

It is important to note that the experimental conditions can significantly influence the observed antioxidant capacity, and not all studies have found a significant difference between tocopherols and tocotrienols. caldic.comresearchgate.net

Table 2: Comparative Antioxidant Potencies and Membrane Interactions

| Compound | Relative Antioxidant Potency (General) | Membrane Interaction |

|---|---|---|

| This compound | High, particularly against peroxyl radicals skinident.world | Resides deep within the membrane, influences membrane rigidity skinident.worldcaldic.com |

| gamma-Tocopherol | Higher against reactive nitrogen species than alpha-tocopherol tandfonline.com | Similar to other tocopherols |

| alpha-Tocotrienol | Potentially higher than alpha-tocopherol nih.govcaldic.com | More uniform distribution in the membrane, efficient radical collision nih.gov |

| delta-Tocotrienol | High, with some studies showing the highest lipid ORAC values wikipedia.org | Efficiently penetrates tissues with saturated fatty layers nih.gov |

Distinct Metabolic Fates and Turnover Rates

A key differentiator between this compound and other vitamin E forms is their metabolic fate and turnover rate within the body. cambridge.orgnih.gov While all forms of vitamin E are absorbed in the intestine, their processing in the liver is highly selective. cambridge.orgnih.gov The hepatic alpha-tocopherol transfer protein (α-TTP) preferentially binds to this compound, facilitating its incorporation into very-low-density lipoproteins (VLDL) for distribution to other tissues. cambridge.orgnih.gov

The affinity of α-TTP for other vitamin E isomers is significantly lower. Compared to a 100% affinity for RRR-alpha-tocopherol, the affinity is approximately 38% for beta-tocopherol, 9% for gamma-tocopherol, and 2% for delta-tocopherol. mdpi.comnih.gov The affinity for alpha-tocotrienol is also low, at around 12%. cambridge.org This selective binding by α-TTP is a major factor contributing to the higher bioavailability and retention of this compound in the body. cambridge.orgnih.gov

Forms of vitamin E that are not bound by α-TTP are actively metabolized and excreted. nih.govtandfonline.com The primary metabolic pathway involves side-chain degradation initiated by ω-hydroxylation, catalyzed by cytochrome P450 enzymes, followed by β-oxidation. nih.gov This process leads to the formation of water-soluble metabolites, such as carboxyethyl-hydroxychromans (CEHCs), which are then excreted in the urine. nih.govresearchgate.net

Studies have shown that non-alpha-tocopherol forms are metabolized and excreted more rapidly and extensively than alpha-tocopherol. nih.govnih.gov For instance, γ-tocopherol is metabolized faster than α-tocopherol. nih.gov Similarly, tocotrienols undergo more extensive degradation than tocopherols. mdpi.com In cell culture studies, α-tocotrienol yielded significantly more α-CEHC than α-tocopherol over the same period. cambridge.org This rapid metabolism and lower affinity for α-TTP result in lower plasma and tissue concentrations of other tocopherols and tocotrienols compared to this compound. nih.gov

Table 3: Metabolic Fate and Turnover

| Compound | Affinity for α-TTP (Relative to α-Tocopherol) | Metabolic Rate | Primary Metabolites |

|---|---|---|---|

| This compound | 100% mdpi.comnih.gov | Low cambridge.orgnih.gov | α-CEHC nih.gov |

| gamma-Tocopherol | 9% mdpi.comnih.gov | High nih.gov | γ-CEHC nih.gov |

| delta-Tocopherol | 2% mdpi.comnih.gov | High | δ-CEHC nih.gov |

| alpha-Tocotrienol | 12% cambridge.org | Very High cambridge.org | α-CEHC cambridge.org |

Advanced Research Methodologies and Analytical Approaches

Stereospecific Analysis of (-)-alpha-Tocopherol (B120609) in Biological Samples

The accurate quantification of this compound and its other seven stereoisomers in biological matrices is crucial for understanding their respective bioavailabilities and biological functions. Early methods for separating the eight stereoisomers of all-rac-α-tocopheryl acetate (B1210297) involved a combination of high-performance liquid chromatography (HPLC) and capillary gas chromatography (GC), which was often a time-consuming process. ceu.es

Modern approaches have streamlined this process, primarily utilizing chiral phase HPLC. nih.gov These methods can separate the eight stereoisomers into distinct peaks, allowing for their individual quantification. researchgate.net For instance, one method using a Chiralcel OD-H column separates the eight stereoisomers into five peaks. researchgate.netresearchgate.net Another method using a Chiralpak OP(+) column separates all-rac-α-Toc acetate into four peaks, with the 2R-isomers (including RRR-α-tocopherol, which is biochemically equivalent to this compound) constituting the first peak. nih.gov The analytical recoveries for RRR-α-tocopherol acetate in biological samples using such HPLC methods are high, ranging from 90.5% to 98.2%. nih.gov

These stereospecific analytical methods have been instrumental in studies investigating the biodiscrimination of α-tocopherol stereoisomers in the tissues and plasma of animal models. mdpi.com Such research has revealed that the concentrations of 2R-isomers in blood and tissues are significantly higher than those of the 2S-isomers, highlighting the selective uptake and retention of the natural form of vitamin E. nih.gov

Table 1: Chiral HPLC Separation of α-Tocopherol Stereoisomers

| Column Type | Number of Separated Peaks | Isomers in First Peak | Reference |

| Chiralpak OP(+) | 4 | 2R-isomers (RRR, RRS, RSS, RSR) | nih.gov |

| Chiralcel OD-H | 5 | 2S-isomers (SSS, SSR, SRR, SRS) | researchgate.netresearchgate.net |

Spectroscopic Techniques for Mechanistic Studies

A variety of spectroscopic techniques are employed to investigate the mechanistic details of this compound's antioxidant activity and its interactions within cellular environments.

Fluorescence Spectroscopy: This technique is sensitive to the local environment of the chromanol ring of α-tocopherol and is used to study its position and orientation within lipid bilayers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 2H NMR, in conjunction with neutron diffraction experiments, provides validation for molecular dynamics simulations of α-tocopherol in membranes, offering insights into its molecular organization. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying the free radicals involved in oxidation processes. It has been used to investigate the pro- and antioxidant effects of α-tocopherol. nih.gov EPR studies have shown that small concentrations of α-tocopherol can inhibit the oxidation of fatty acids and triglycerides, while higher concentrations may accelerate it. nih.gov The technique can also be used to characterize the lipid radicals formed during oxidation. nih.gov Furthermore, EPR, in combination with Electron-Nuclear Double Resonance (ENDOR), has been used to characterize the thiochromanoxyl radicals derived from sulfur-containing analogues of α-tocopherol. canada.ca

Table 2: Spectroscopic Techniques and their Applications in this compound Research

| Technique | Application | Key Findings |

| Fluorescence Spectroscopy | Determining the location and orientation of α-tocopherol in membranes. | Provides information on the chromanol ring's environment. |

| NMR Spectroscopy | Validating molecular dynamics simulations and studying molecular organization. | Confirms the structural arrangement of α-tocopherol within lipid bilayers. nih.gov |

| EPR Spectroscopy | Investigating antioxidant/pro-oxidant mechanisms and characterizing free radicals. | Shows concentration-dependent effects of α-tocopherol on lipid oxidation and allows for the identification of radical species. nih.govcanada.ca |

Chromatographic Methods for Isoform Separation and Quantification

High-performance liquid chromatography (HPLC) is the most prevalent technique for the analysis of tocopherol isoforms. aocs.org Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized, with NP-HPLC generally offering better separation of structural isomers. aocs.orgresearchgate.net

NP-HPLC, often coupled with fluorescence or UV detection, can effectively separate the four main tocopherol isoforms (alpha, beta, gamma, and delta) in under ten minutes. aocs.orgmdpi.com The use of specific columns, such as those with pentafluorophenyl (PFP) stationary phases, has improved the separation capabilities of RP-HPLC, allowing for baseline resolution of the four tocopherol isoforms. researchgate.net For the more complex challenge of separating stereoisomers, chiral phase HPLC is essential, as detailed in section 7.1. mdpi.comnih.gov

The selection of the column and mobile phase is critical for achieving optimal separation. For instance, silica (B1680970) columns with eluent mixtures of hexane (B92381) and small percentages of isopropanol (B130326) or dioxane have proven effective for separating tocopherol and tocotrienol (B1241368) isomers. aocs.org The quantification of these isoforms is typically achieved through calibration curves, with methods demonstrating excellent linearity and low limits of detection and quantification. mdpi.com

Molecular Dynamics Simulations and Computational Chemistry

Molecular dynamics (MD) simulations and computational chemistry provide atomic-level insights into the behavior and function of this compound that are often inaccessible through experimental methods alone.

MD simulations are used to model the position, orientation, and dynamics of α-tocopherol within lipid bilayers. pku.edu.cnresearchgate.net These simulations have revealed that the hydroxyl group of α-tocopherol is typically located just below the interfacial region of the membrane and that it can form hydrogen bonds with the carbonyl ester oxygen of phospholipids. pku.edu.cnresearchgate.net Simulations also show that α-tocopherol can flip-flop between the leaflets of the bilayer, a process that may be important for its antioxidant function. pku.edu.cnacs.org The rate of this flip-flop is influenced by the composition of the membrane, being significantly faster in the presence of oxidized lipids. acs.org

Computational chemistry, particularly density functional theory (DFT), is employed to study the antioxidant mechanisms of α-tocopherol. acs.orgmdpi.comnih.govnih.gov DFT calculations can determine reaction enthalpies for different antioxidant pathways, such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). mdpi.comnih.gov These studies have confirmed that the antioxidant activity of α-tocopherol is primarily due to the phenolic hydroxyl group. mdpi.comnih.gov Theoretical calculations of reaction rate constants have shown that the hydrogen abstraction from the phenolic hydroxyl group by radicals like the hydroperoxy radical is the dominant antioxidant reaction. acs.orgresearchgate.net

Table 3: Insights from Molecular Dynamics and Computational Chemistry

| Method | Focus of Study | Key Findings |

| Molecular Dynamics (MD) Simulations | Behavior of α-tocopherol in lipid membranes. | Reveals the position, orientation, hydrogen bonding, and flip-flop dynamics of α-tocopherol within the bilayer. pku.edu.cnresearchgate.netacs.org |

| Density Functional Theory (DFT) | Antioxidant reaction mechanisms. | Calculates reaction enthalpies and rate constants, confirming the primary role of the phenolic hydroxyl group in radical scavenging. acs.orgmdpi.comnih.govnih.govacs.orgresearchgate.net |

Gene Expression Profiling (Microarrays, RNA-Seq, miRNA analysis)

Gene expression profiling techniques have uncovered that α-tocopherol can modulate the expression of numerous genes, suggesting functions beyond its classical antioxidant role.

Microarray studies have been used to compare global gene expression profiles in tissues from animals fed diets with varying levels of α-tocopherol. nih.govnih.gov These studies have identified genes involved in a range of cellular processes that are responsive to α-tocopherol levels. For example, in vitamin E deficient rats, microarray analysis of the cerebral cortex revealed altered expression of genes related to antioxidant defense, axon guidance, and neuronal signal propagation. nih.gov In another study, microarray analysis of liver tissue from mice identified a significant number of genes involved in transport processes, particularly vesicular trafficking, as being regulated by α-tocopherol. nih.gov

More recent research has focused on the impact of α-tocopherol on microRNA (miRNA) expression. miRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. Studies have shown that α-tocopherol can alter the expression of specific miRNAs involved in lipid metabolism and inflammation, such as miRNA-122a and miRNA-125b. mdpi.comcambridge.org Supplementation with α-tocopherol has also been found to downregulate the expression of several circulating miRNAs associated with non-alcoholic fatty liver disease. nih.govnih.gov

Targeted Mutagenesis and Genetic Models in Research

The development of genetic models, particularly knockout mice, has been invaluable for elucidating the specific functions of proteins involved in this compound transport and metabolism.

A key example is the α-tocopherol transfer protein (α-TTP) knockout mouse (Ttpa−/−). nih.govnih.gov This model exhibits severe vitamin E deficiency, mimicking the human genetic disorder Ataxia with Vitamin E Deficiency (AVED). pnas.orgmdpi.com Studies using Ttpa−/− mice have been instrumental in confirming the essential role of α-TTP in maintaining normal plasma and tissue levels of α-tocopherol. nih.govpnas.org These models have also been used to investigate the consequences of vitamin E deficiency in various disease contexts, such as atherosclerosis and neurological disorders. pnas.orgmdpi.com For instance, crossing Ttpa−/− mice with atherosclerosis-susceptible apolipoprotein E knockout mice demonstrated that vitamin E deficiency exacerbates the development of atherosclerotic lesions. pnas.org

Targeted mutagenesis of the Ttpa gene has allowed researchers to study the structure-function relationships of the α-TTP protein and its role in the selective transfer of α-tocopherol. nih.govnih.gov These genetic models provide a powerful platform for investigating the specific, non-antioxidant roles of α-tocopherol and for identifying genes and pathways that are affected by its deficiency.

Future Directions in Alpha Tocopherol Research

Elucidation of Undiscovered Non-Antioxidant Molecular Targets

While (-)-alpha-tocopherol (B120609) is well-known for its antioxidant properties, emerging research indicates that its physiological roles extend beyond this function. researchgate.nethilarispublisher.com Future investigations are increasingly focused on identifying and characterizing the non-antioxidant molecular targets of this compound to better understand its influence on cellular processes.

One of the key non-antioxidant functions of this compound is the regulation of gene expression. nih.govmdpi.com Studies have shown that it can modulate the activity of various transcription factors, which in turn control the expression of a wide range of genes. nih.gov For example, this compound has been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in numerous signal transduction pathways. nih.govcambridge.org This inhibition is specific to the alpha-homolog and is not observed with other tocopherols (B72186) like beta-tocopherol. cambridge.org The deactivation of PKC by this compound can influence transcription factors such as NF-κB and AP-1. nih.gov Additionally, research has pointed to the involvement of the pregnane (B1235032) X receptor (PXR) and the antioxidant responsive element (ARE) in tocopherol-dependent gene regulation. nih.gov

Global expression profiling has revealed that this compound can perturb genes across a broad spectrum of functional categories. nih.gov In bovine cells, it has been shown to be a potent regulator of gene expression, affecting processes like lipid metabolism through the modulation of sterol regulatory element-binding proteins (SREBPs), specifically SREBP1 and SREBP2. nih.gov Other identified transcriptional hubs influenced by this compound include HNF4-α, c-Myc, SP1, and ESR1. nih.gov Furthermore, this compound has been shown to target the C3 gene, suggesting a role in maintaining immune homeostasis. nih.govresearchgate.net

Beyond transcription factors, this compound has been observed to directly interact with and modulate the activity of various enzymes and cellular proteins. It has been shown to activate protein phosphatase 2A (PP2A) and diacylglycerol kinase. mdpi.com The compound also influences the expression of scavenger receptors like CD36 and SR-A, which are involved in lipid uptake and atherosclerosis. nih.govcambridge.orgnih.gov The expression of these receptors is downregulated by this compound. nih.govcambridge.org Conversely, it upregulates the expression of connective tissue growth factor. nih.gov

The table below summarizes some of the key non-antioxidant molecular targets of this compound that are currently being investigated.

| Target Category | Specific Molecular Target | Observed Effect of this compound | Reference |

| Enzymes | Protein Kinase C (PKC) | Inhibition | nih.govcambridge.org |

| Protein Phosphatase 2A (PP2A) | Activation | researchgate.netmdpi.com | |

| Diacylglycerol Kinase | Activation | mdpi.com | |

| 5-Lipoxygenase | Inhibition | mdpi.com | |

| Transcription Factors | Pregnane X Receptor (PXR) | Involvement in gene regulation | nih.gov |

| Sterol Regulatory Element-Binding Proteins (SREBP1, SREBP2) | Modulation of expression | nih.gov | |

| Hepatocyte Nuclear Factor 4-alpha (HNF4-α) | Hub of transcription regulation network | nih.gov | |

| Receptors | Scavenger Receptor CD36 | Downregulation of expression | nih.govcambridge.orgnih.gov |

| Scavenger Receptor SR-A | Downregulation of expression | nih.govnih.gov | |

| Other Proteins | Alpha-Tocopherol (B171835) Transfer Protein (α-TTP) | Upregulation of expression | nih.gov |

| Connective Tissue Growth Factor (CTGF) | Upregulation of expression | nih.govnih.gov |

Future research will likely focus on uncovering additional novel targets and further elucidating the precise molecular mechanisms through which this compound exerts its non-antioxidant effects. This will be crucial for a comprehensive understanding of its physiological significance.

Advanced Understanding of Regulatory Networks and Homeostasis

The regulation of this compound levels in the body is a tightly controlled process involving a complex network of proteins and genetic factors. mdpi.com Advancing our understanding of these regulatory networks and the maintenance of homeostasis is a key area of future research.

The liver plays a central role in vitamin E homeostasis, primarily through the action of the alpha-tocopherol transfer protein (α-TTP). cambridge.org This protein is expressed almost exclusively in the liver and has a high affinity for this compound, preferentially incorporating it into very-low-density lipoproteins (VLDL) for distribution to other tissues. cambridge.org The majority of non-alpha tocopherol isomers are not selected by α-TTP and are excreted. cambridge.org Mutations in the gene for α-TTP can lead to severe vitamin E deficiency. cambridge.org

Genetic polymorphisms in genes involved in the transport and metabolism of vitamin E are also important determinants of its homeostasis. nih.govresearchgate.net For example, the apoE genotype has been shown to significantly affect genes that encode for proteins involved in the peripheral transport and degradation of this compound. nih.govresearchgate.net Other genes that are candidates for influencing vitamin E heterogeneity include those for tocopherol associated protein (TAP), lipoprotein lipase (B570770) (LPL), and the pregnane X receptor (PXR). nih.gov

Beyond its own regulation, this compound also influences other regulatory networks. It has been shown to regulate signal transduction cascades at both the mRNA and microRNA levels. nih.govresearchgate.net For example, it downregulates miRNA-122a, which is involved in lipid metabolism, and miRNA-125b, which is associated with inflammation. nih.govresearchgate.net

Future research will likely focus on further unraveling the intricate details of these regulatory networks. This includes identifying new genetic factors that influence vitamin E status and understanding how this compound itself modulates various signaling pathways to maintain cellular and organismal homeostasis.

Q & A

Q. What established methodologies are used to extract and quantify α-tocopherol from natural sources?

Microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) are common techniques. MAE optimizes solvent use and reduces extraction time by leveraging microwave energy to disrupt plant matrices, as demonstrated in rice bran studies . SFE, particularly countercurrent methods, efficiently isolates α-tocopherol alongside other lipophilic compounds (e.g., squalene, β-sitosterol) using CO₂ and ethanol modifiers, with pressure and temperature adjustments critical for selectivity . Quantification typically involves HPLC with UV or fluorescence detection, validated via standard curves .

Q. How is the antioxidant efficacy of α-tocopherol evaluated experimentally?

In vitro assays include low-density lipoprotein (LDL) oxidation resistance tests, where α-tocopherol extends the lag phase of copper-induced oxidation . Comparative studies with flavonoids (e.g., Concord grape juice) use markers like oxygen radical absorbance capacity (ORAC) and urinary F₂-isoprostanes to assess lipid peroxidation inhibition . Ex vivo LDL oxidation models and protein carbonyl assays further differentiate antioxidant mechanisms .

Q. What biomarkers are validated for assessing α-tocopherol status in human studies?

Serum α-tocopherol levels, adjusted for cholesterol, are primary biomarkers in cohort studies . Dietary intake logs and tissue-specific measurements (e.g., CSF or brain homogenates) are supplementary, though limited by regional variability in neurological studies .

Advanced Research Questions

Q. How do contradictory outcomes in α-tocopherol clinical trials arise, and what methodological factors explain these discrepancies?

The ATBC trial found no lung cancer risk reduction with α-tocopherol but noted increased risk with β-carotene in smokers, highlighting confounding variables like baseline smoking intensity, alcohol intake, and nutrient interactions . Discrepancies in prostate cancer outcomes (e.g., ATBC vs. SELECT trials) may stem from dosage differences (50 mg vs. 400 IU/day) and cohort characteristics (smokers vs. general population) . Post-hoc analyses emphasizing stratification by baseline nutrient status and compliance are critical for interpretation .

Q. What statistical frameworks are optimal for analyzing α-tocopherol bioavailability in nanoparticle delivery systems?

Two-way ANOVA with Tukey’s post-hoc tests evaluates factors like theoretical loading and processing parameters (e.g., PLGA matrix synthesis). Mixed-effect models account for batch variability, while release kinetics are modeled using Higuchi or Korsmeyer-Peppas equations . Entrapment efficiency and zeta potential data require normalization to baseline nanoparticle size and polydispersity .

Q. How does α-tocopherol interact with γ-tocopherol in vivo, and what are implications for experimental design?

γ-Tocopherol, the predominant dietary form, exhibits distinct anti-inflammatory properties (e.g., cyclooxygenase inhibition) and metabolites (e.g., γ-CEHC) with natriuretic effects . High α-tocopherol supplementation depletes γ-tocopherol, necessitating balanced dosing in trials. Co-supplementation studies should monitor urinary γ-CEHC and plasma tocopherol ratios to avoid skewed outcomes .

Q. What challenges exist in stabilizing α-tocopherol in nanocarrier systems for targeted delivery?